Moexipril

Description

Properties

IUPAC Name |

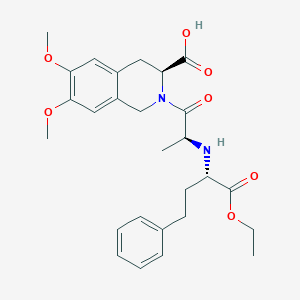

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDHYUMIORJTA-HSQYWUDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023330 | |

| Record name | Moexipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt., 5.85e-03 g/L | |

| Record name | Moexipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103775-10-6, 109715-88-0 | |

| Record name | Moexipril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103775-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moexipril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI-925 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109715880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moexipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moexipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOEXIPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT87C52TJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Moexiprilat: A Comprehensive Technical Guide to its Formation, Properties, and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moexiprilat is the active diacid metabolite of the prodrug moexipril, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] This document provides an in-depth technical overview of moexiprilat, focusing on its formation, physicochemical properties, and its mechanism of action. Detailed experimental protocols for its analysis and activity assessment are provided, along with a summary of its pharmacokinetic and pharmacodynamic parameters. Signaling pathways influenced by moexiprilat's activity are also illustrated to provide a comprehensive understanding for research and drug development professionals.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used for the management of hypertension.[2] Its therapeutic effects are not exerted by the parent drug itself, but rather by its active metabolite, moexiprilat.[3] this compound is designed as a prodrug to enhance oral bioavailability. Following administration, this compound undergoes hydrolysis of its ethyl ester group to form moexiprilat, the pharmacologically active compound.[4][5] This conversion is crucial for its clinical efficacy. Moexiprilat is approximately 1000 times more potent than this compound in inhibiting ACE.[6] This guide delves into the critical aspects of moexiprilat, from its metabolic generation to its molecular interactions and analytical determination.

Formation of Moexiprilat

Moexiprilat is formed in the body through the enzymatic hydrolysis of the ethyl ester group of this compound.[2] This biotransformation is primarily thought to be mediated by carboxyesterases.[6][7] While the liver is a site of this conversion, it is not considered the principal location; other tissues and organs containing carboxyesterases are also likely involved.[6][7] In vitro studies utilizing rat and human liver microsomal preparations have confirmed the metabolic conversion of this compound to moexiprilat.[4][8] Interestingly, rat liver microsomes have been shown to be more effective in producing moexiprilat compared to human liver cell line-derived microsomes.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Monitoring the metabolism of this compound to moexiprilat using high-performance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 3. Monitoring the metabolism of this compound to moexiprilat using high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of this compound to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lipophilicity Landscape of ACE Inhibitors: A Technical Guide to Moexipril and its Contemporaries

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drugs. Within the class of angiotensin-converting enzyme (ACE) inhibitors, variations in lipophilicity contribute to differences in absorption, distribution, metabolism, and excretion (ADME), as well as tissue penetration and duration of action. This technical guide provides an in-depth analysis of the lipophilicity of moexipril in comparison to other ACE inhibitors, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Comparative Lipophilicity of ACE Inhibitors

The lipophilicity of a compound is most commonly expressed as the logarithm of its partition coefficient (logP) between n-octanol and water. A higher logP value indicates greater lipophilicity. For ionizable compounds such as ACE inhibitors, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is a more relevant measure. The following tables summarize the reported logP and, where available, logD values for this compound and other ACE inhibitors, including their active metabolites (the "-prilats").

Table 1: Lipophilicity (logP) of ACE Inhibitor Prodrugs

| ACE Inhibitor (Prodrug) | logP Value | Source |

| This compound | 2.7 | [1][2] |

| Fosinopril | 6.3 | [3] |

| Trandolapril | 3.5 | [4][5] |

| Quinapril | 0.86 | [6] |

| Enalapril | 0.07 | [7] |

| Ramipril | - | - |

| Perindopril | - | - |

| Benazepril | - | - |

| Captopril* | 0.3 | [8] |

| Zofenopril | - | - |

*Captopril is not a prodrug.

Table 2: Lipophilicity (logP) of Active Metabolites (Diacids)

| Active Metabolite | logP Value | Source |

| Moexiprilat | 0.5 | [9] |

| Fosinoprilat | 3.8 | [10][11] |

| Trandolaprilat | 1.2 | [12] |

| Quinaprilat | 0.5 | [13] |

| Enalaprilat | -0.74 | [14] |

| Ramiprilat | - | - |

| Perindoprilat | - | - |

| Benazeprilat | - | - |

| Zofenoprilat | - | - |

| Lisinopril* | -1.01 | [15] |

*Lisinopril is administered in its active form.

From the data, it is evident that this compound possesses a moderate level of lipophilicity among the ACE inhibitor prodrugs. Its active metabolite, moexiprilat, demonstrates a significantly lower lipophilicity, a common trend among the diacid active forms which are generally more polar. In contrast, fosinopril and its active metabolite fosinoprilat stand out as highly lipophilic, which can influence their pharmacokinetic profile, including a dual route of elimination (renal and hepatic).[11] Lisinopril is notably hydrophilic.[16]

Experimental Protocols for Lipophilicity Determination

The determination of logP and logD values is crucial for characterizing the lipophilicity of drug candidates. The two most common experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[17]

Methodology:

-

Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing for a defined period, followed by separation of the two phases.

-

Sample Preparation: A known concentration of the ACE inhibitor is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Partitioning: The solution is then mixed with a known volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.[18] This can take several hours.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the ACE inhibitor in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.[17]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Workflow of the shake-flask method for logP determination.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, automated alternative to the shake-flask method for estimating lipophilicity.

Methodology:

-

System Setup: An HPLC system with a reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times (t_R) are recorded.

-

Calculation of Capacity Factor (k): The capacity factor for each standard is calculated using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Standard Curve Generation: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k) against the known logP values of the standards.

-

Sample Analysis: The ACE inhibitor of interest is injected into the same HPLC system under identical conditions to determine its retention time.

-

logP Determination: The capacity factor for the test compound is calculated, and its logP value is determined by interpolation from the standard curve.

Caption: Workflow for estimating logP using RP-HPLC.

Signaling Pathways of ACE Inhibitors

The primary mechanism of action of ACE inhibitors is the blockade of the renin-angiotensin-aldosterone system (RAAS). However, their effects extend to other signaling pathways, which can be influenced by their physicochemical properties, including lipophilicity.

The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors competitively inhibit the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

Caption: Inhibition of the RAAS by ACE inhibitors.

Bradykinin and Nitric Oxide Pathway

ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, ACE inhibitors increase the levels of bradykinin, which stimulates the production of nitric oxide (NO) and prostacyclin, further contributing to vasodilation.

Caption: ACE inhibitors potentiate the vasodilatory effects of bradykinin.

Conclusion

The lipophilicity of ACE inhibitors is a key determinant of their clinical pharmacology. This compound exhibits a moderate lipophilicity that places it between the highly lipophilic fosinopril and the hydrophilic lisinopril. This guide has provided a comparative analysis of the lipophilicity of various ACE inhibitors, detailed the standard experimental protocols for its determination, and illustrated the key signaling pathways affected by this class of drugs. A thorough understanding of these principles is essential for the rational design and development of new and improved ACE inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | C30H46NO7P | CID 55891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Moexiprilat | C25H30N2O7 | CID 55331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fosinoprilat | C23H34NO5P | CID 62956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Trandolaprilat | C22H30N2O5 | CID 5464097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Quinaprilat | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Lisinopril | C21H31N3O5 | CID 5362119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Lisinopril [drugfuture.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Moexipril Administration in Rodent Hypertension Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of moexipril, a potent angiotensin-converting enzyme (ACE) inhibitor, in established rodent models of hypertension. The protocols detailed below are intended to facilitate the standardized and effective use of this compound in preclinical research settings.

Introduction to this compound

This compound is a prodrug that is rapidly converted in the body to its active metabolite, moexiprilat.[1] Moexiprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] By blocking this conversion, this compound leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1] It is a valuable tool for studying the pathophysiology of hypertension and for the preclinical evaluation of novel antihypertensive therapies.

Rodent Models of Hypertension

Several well-established rodent models are utilized to study hypertension, each with distinct etiological mechanisms. The choice of model depends on the specific research question.

-

Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension.[2] Hypertension in SHRs develops progressively, typically beginning around 5-6 weeks of age and reaching systolic pressures of 180-200 mmHg in adulthood.[2]

-

L-NAME-Induced Hypertension: This model involves the administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase.[3] The resulting deficiency in nitric oxide, a potent vasodilator, leads to a rapid and sustained increase in blood pressure.[3][4]

-

Two-Kidney, One-Clip (2K1C) Goldblatt Model: This is a model of renovascular hypertension induced by surgically constricting one renal artery, which activates the RAAS.[5][6]

This compound Administration Protocols

The following tables summarize recommended this compound administration protocols for different rodent models of hypertension based on published studies.

This compound Dosage and Administration in Hypertensive Rat Models

| Hypertension Model | Species | This compound Dosage | Route of Administration | Treatment Duration | Key Findings |

| Renal Hypertensive | Rat | 0.03-10 mg/kg/day | Oral gavage (p.o.) | 5 days | Dose-dependent decrease in blood pressure, with a threshold dose of 0.3 mg/kg. A dose of 3 mg/kg/day lowered mean blood pressure by approximately 70 mmHg.[7] |

| Spontaneously Hypertensive Rat (SHR) | Rat | 30 mg/kg/day | Oral gavage (p.o.) | 5 days | Progressive lowering of mean blood pressure from a pretreatment value of 180 +/- 7 mmHg to 127 +/- 4 mmHg by day 4.[7] |

| Spontaneously Hypertensive Rat (SHR) | Rat | 0.1-30 mg/kg/day | Oral gavage (p.o.) | 4 weeks | Dose-dependent lowering of blood pressure and inhibition of ACE activity in plasma and various tissues.[8][9] |

Preparation of this compound Solution for Oral Gavage

This compound hydrochloride is soluble in distilled water at room temperature (approximately 10% w/v).[10][11]

Protocol:

-

Calculate the required amount of this compound hydrochloride based on the desired dose and the number and weight of the animals.

-

Weigh the this compound hydrochloride powder accurately.

-

Dissolve the powder in sterile distilled water or a suitable vehicle like 2% gum acacia.[12]

-

Ensure complete dissolution by vortexing or gentle shaking.

-

The final concentration should be calculated to allow for an appropriate administration volume for the animal (typically 1-5 ml/kg for rats).

Experimental Protocols for Hypertension Induction

L-NAME-Induced Hypertension in Rats

Materials:

-

Nω-nitro-L-arginine methyl ester (L-NAME)

-

Drinking water

Protocol:

-

Dissolve L-NAME in the drinking water at a concentration that will deliver a daily dose of 40 mg/kg.[3][12][13] The daily water consumption of each rat should be monitored to ensure accurate dosing.

-

Provide the L-NAME-containing water to the rats as their sole source of drinking fluid.

-

Continue the administration for a period of 4 to 5 weeks to establish sustained hypertension.[4][12][13]

-

Monitor blood pressure weekly using a non-invasive tail-cuff method to confirm the development of hypertension.[12]

Two-Kidney, One-Clip (2K1C) Goldblatt Model in Mice

Materials:

-

Male C57BL/6 mice (6-8 weeks old)[14]

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Polyurethane tubing or a U-shaped sterile stainless-steel clip (0.12 mm internal diameter)[6][14][15]

-

Sutures

Protocol:

-

Anesthetize the mouse using an appropriate anesthetic.

-

Make a flank incision to expose the left kidney and renal artery.[6]

-

Carefully dissect the renal artery from the surrounding tissue.

-

Place the clip or a 0.5 mm length of polyurethane tubing around the renal artery to constrict it.[14]

-

Suture the muscle and skin layers to close the incision.

-

Provide appropriate post-operative care, including analgesics.

-

Allow 2-4 weeks for the development of hypertension, which can be confirmed by blood pressure measurements.[15]

Visualization of Pathways and Workflows

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Mechanism of Action

Caption: this compound inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.

Experimental Workflow for this compound Administration in a Rodent Hypertension Model

Caption: A typical experimental workflow for evaluating this compound in rodent hypertension.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]

- 3. besps.journals.ekb.eg [besps.journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. jove.com [jove.com]

- 6. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]

- 7. Pharmacological and toxicological studies of the new angiotensin converting enzyme inhibitor this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. This compound | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Utilizing Moexipril in Cardiac Hypertrophy and Remodeling Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of moexipril, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical research models of cardiac hypertrophy and remodeling. The included protocols detail established methods for inducing cardiac stress and the subsequent administration and evaluation of this compound's therapeutic effects.

Introduction to this compound in Cardiac Remodeling

This compound is a prodrug that is converted in the liver to its active metabolite, moexiprilat. Moexiprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] By blocking the conversion of angiotensin I to angiotensin II, moexiprilat reduces the potent vasoconstrictive and pro-hypertrophic effects of angiotensin II.[1] This mechanism of action makes this compound a valuable tool for investigating the role of the RAAS in cardiac hypertrophy and for evaluating the potential of ACE inhibition in preventing or reversing pathological cardiac remodeling. Evidence suggests that this compound, like other ACE inhibitors, is effective in reducing left ventricular hypertrophy.[1][2]

Key Signaling Pathways

The cardioprotective effects of this compound are primarily mediated through the inhibition of the RAAS pathway. Angiotensin II, the main effector of this system, promotes cardiac hypertrophy and fibrosis through various downstream signaling cascades. By reducing angiotensin II levels, this compound can attenuate these pathological processes.

Experimental Models of Cardiac Hypertrophy

Two common and well-validated preclinical models for inducing cardiac hypertrophy are Transverse Aortic Constriction (TAC) in mice and Angiotensin II (Ang II) infusion in rats.

Transverse Aortic Constriction (TAC) Mouse Model

The TAC model creates a pressure overload on the left ventricle by surgically narrowing the transverse aorta, mimicking conditions like aortic stenosis and hypertension.[3]

Angiotensin II Infusion Rat Model

Continuous infusion of Ang II in rats directly stimulates the AT1 receptor, leading to cardiac hypertrophy and fibrosis, independent of a primary pressure overload.[4]

Experimental Protocols

Protocol 1: Induction of Cardiac Hypertrophy by Transverse Aortic Constriction (TAC) in Mice

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (forceps, scissors, needle holders)

-

7-0 silk suture

-

27-gauge needle

-

Ventilator

-

Heating pad

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Anesthetize the mouse and place it on a heating pad to maintain body temperature.

-

Perform a thoracotomy to expose the aortic arch.

-

Carefully pass a 7-0 silk suture under the transverse aorta between the innominate and left common carotid arteries.

-

Tie the suture snugly around the aorta and a 27-gauge needle.

-

Gently remove the needle to create a standardized constriction.

-

Close the chest cavity and suture the skin incision.

-

Administer post-operative analgesia and monitor the animal for recovery.

-

For sham-operated controls, perform the same procedure without tightening the suture around the aorta.

Protocol 2: Induction of Cardiac Hypertrophy by Angiotensin II Infusion in Rats

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Angiotensin II

-

Osmotic minipumps (e.g., Alzet)

-

Saline (vehicle)

-

Anesthesia

Procedure:

-

Anesthetize the rat.

-

Implant an osmotic minipump subcutaneously in the back of the rat.

-

The minipump should be filled with Angiotensin II dissolved in saline to deliver a constant infusion (e.g., 200 ng/kg/min) for a specified period (e.g., 1-4 weeks).[4]

-

Control animals should be implanted with minipumps containing only the saline vehicle.

-

Allow the animals to recover and monitor for any adverse effects.

Protocol 3: this compound Administration

Preparation of this compound Solution:

-

This compound hydrochloride can be dissolved in sterile water or saline.

-

Prepare a fresh solution daily.

Administration:

-

Dosage: A commonly used oral dose in spontaneously hypertensive rats is 10 mg/kg/day.[5][6] This dose can be used as a starting point for TAC and Ang II infusion models.

-

Route: Oral gavage is a precise method for administration.

-

Timing: Begin this compound treatment at a specified time point after the induction of hypertrophy (e.g., 1 week after TAC surgery or the start of Ang II infusion) and continue for the duration of the study.

-

Control Group: Administer the vehicle (water or saline) to a separate group of hypertrophied animals.

Assessment of Cardiac Hypertrophy and Remodeling

Echocardiography

-

Perform echocardiography on anesthetized animals at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular internal dimension, wall thickness, ejection fraction).

Gravimetric Analysis

-

At the end of the study, euthanize the animals and excise the hearts.

-

Blot the hearts dry and weigh them.

-

Measure the animal's body weight.

-

Calculate the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL) as indices of cardiac hypertrophy.

Histological Analysis

Protocol 4: Hematoxylin and Eosin (H&E) Staining for Cardiomyocyte Size

-

Fix heart tissue in 10% neutral buffered formalin.

-

Process and embed the tissue in paraffin.

-

Cut 5 µm sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Stain with hematoxylin and eosin.

-

Dehydrate and mount with a coverslip.

-

Capture images and measure the cross-sectional area of cardiomyocytes.

Protocol 5: Masson's Trichrome Staining for Fibrosis

-

Follow steps 1-4 from the H&E staining protocol.

-

Stain with Masson's trichrome stain kit according to the manufacturer's instructions. This will stain collagen blue/green.

-

Dehydrate and mount.

-

Quantify the fibrotic area as a percentage of the total myocardial area.

Gene Expression Analysis

Protocol 6: Quantitative Real-Time PCR (qRT-PCR)

-

Isolate total RNA from heart tissue using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using primers for genes of interest, such as:

-

Hypertrophic markers: Atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP).

-

Fibrotic markers: Collagen I, Collagen III, TGF-β.

-

Housekeeping gene: GAPDH for normalization.

-

-

Analyze the relative gene expression using the ΔΔCt method.

Expected Outcomes and Data Presentation

Treatment with this compound is expected to attenuate the development of cardiac hypertrophy and fibrosis in both the TAC and Ang II infusion models. The following tables present representative data from studies using ACE inhibitors in similar models. Note: Specific quantitative data for this compound in these exact models is limited in the public domain; therefore, data from studies using enalapril, another ACE inhibitor with a similar mechanism of action, is presented as a comparable example.

Table 1: Effect of ACE Inhibitor Treatment on Gravimetric and Echocardiographic Parameters in a Cardiac Hypertrophy Model

| Parameter | Sham | Hypertrophy (Vehicle) | Hypertrophy + ACE Inhibitor |

| Heart Weight / Body Weight (mg/g) | 3.5 ± 0.2 | 5.8 ± 0.4 | 4.2 ± 0.3# |

| LV Posterior Wall Thickness (mm) | 0.8 ± 0.05 | 1.2 ± 0.08 | 0.9 ± 0.06# |

| Ejection Fraction (%) | 65 ± 5 | 40 ± 6* | 58 ± 7# |

*p < 0.05 vs. Sham; #p < 0.05 vs. Hypertrophy (Vehicle). Data are presented as mean ± SD.

Table 2: Effect of ACE Inhibitor Treatment on Histological and Gene Expression Markers

| Parameter | Sham | Hypertrophy (Vehicle) | Hypertrophy + ACE Inhibitor |

| Cardiomyocyte Cross-Sectional Area (µm²) | 250 ± 30 | 450 ± 45 | 300 ± 35# |

| Collagen Volume Fraction (%) | 2 ± 0.5 | 10 ± 1.5 | 4 ± 0.8# |

| ANP mRNA (fold change) | 1.0 | 8.0 ± 1.2 | 2.5 ± 0.5# |

| BNP mRNA (fold change) | 1.0 | 12.0 ± 2.0 | 3.0 ± 0.7# |

| Collagen I mRNA (fold change) | 1.0 | 6.0 ± 1.0* | 2.0 ± 0.4# |

*p < 0.05 vs. Sham; #p < 0.05 vs. Hypertrophy (Vehicle). Data are presented as mean ± SD.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the mechanisms of cardiac hypertrophy and remodeling. The protocols outlined in these application notes provide a framework for inducing and evaluating the effects of this compound in robust and reproducible preclinical models. The expected outcomes include the attenuation of cardiac hypertrophy, reduction of fibrosis, and improvement in cardiac function, highlighting the therapeutic potential of ACE inhibition in cardiovascular disease.

References

- 1. This compound and left ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ventricular expression of natriuretic peptides in Npr1–/– mice with cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure [frontiersin.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Experimental model of congestive heart failure induced by transverse aortic constriction in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Techniques for the Detection of Moexipril and its Metabolites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] It is a prodrug that is rapidly metabolized in the liver to its active metabolite, moexiprilat, which is responsible for the therapeutic effect.[1][2] Moexiprilat inhibits ACE, leading to vasodilation and a reduction in blood pressure.[1] Accurate and sensitive analytical methods are crucial for the quantitative determination of this compound and moexiprilat in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the detection of this compound and its active metabolite using modern analytical techniques.

Metabolic Pathway of this compound

This compound undergoes hydrolysis of its ethyl ester group to form the pharmacologically active diacid metabolite, moexiprilat.[3] This biotransformation primarily occurs in the liver.[2]

Caption: Metabolic conversion of this compound to moexiprilat.

Analytical Methods

Several analytical methods have been developed and validated for the simultaneous determination of this compound and moexiprilat in various biological matrices. The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection.

HPLC-UV Method

A sensitive and reproducible stability-indicating RP-HPLC method can be used for the simultaneous determination of this compound and moexiprilat.[4]

Quantitative Data Summary

| Parameter | This compound | Moexiprilat | Reference |

| Linearity Range | 5 - 100 µg/mL | 5 - 100 µg/mL | [4] |

| Limit of Detection (LOD) | 4.33 µg/mL | Not Reported | [5] |

| Limit of Quantification (LOQ) | 21.67 µg/mL | Not Reported | [5] |

| Recovery | 100.39% | Not Reported | [5] |

Experimental Protocol

Instrumentation:

-

HPLC system with a UV detector

-

Inertsil C18 column (250 x 4.6mm, 5µm)[4]

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Benazepril (Internal Standard)[4]

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 0.01 M potassium dihydrogen phosphate buffer (pH 6.2) in a ratio of 40:60 (v/v)[4]

-

Flow Rate: 1.0 mL/min[4]

-

Detection Wavelength: 282 nm[4]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Sample Preparation (Plasma):

-

To 1 mL of plasma, add a known concentration of the internal standard (Benazepril).

-

Perform protein precipitation by adding 3 mL of acetonitrile.[6]

-

Vortex the mixture for 2 minutes.[7]

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

Caption: Experimental workflow for HPLC-UV analysis.

LC-MS/MS Method

A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the preferred technique for the bioanalysis of this compound and moexiprilat due to its lower detection limits and higher specificity compared to HPLC-UV.[8]

Quantitative Data Summary

| Parameter | This compound | Moexiprilat | Reference |

| Linearity Range | 0.2 - 204 ng/mL | 5 - 200 ng/mL | [8][9] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 5 ng/mL | [8][9] |

| Intra-day Precision (%RSD) | < 15% | < 15% | [8] |

| Inter-day Precision (%RSD) | < 15% | < 15% | [8] |

| Accuracy (%) | 85 - 115% | 85 - 115% | [8] |

Experimental Protocol

Instrumentation:

-

A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 column (e.g., Sunfire C18)[9]

-

Data acquisition and analysis software.

Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Benazepril (Internal Standard)[8]

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water[9]

-

Mobile Phase B: Acetonitrile[9]

-

Gradient: A suitable gradient to separate this compound, moexiprilat, and the internal standard.

-

Flow Rate: 0.8 mL/min[9]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Collision Energy and other MS parameters: Optimized for maximum sensitivity.

Sample Preparation (Human Plasma):

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard solution (Benazepril in methanol).

-

Add 600 µL of acetonitrile to precipitate proteins.[9]

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase (initial conditions).

-

Inject 10 µL into the LC-MS/MS system.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The described HPLC-UV and LC-MS/MS methods provide reliable and sensitive approaches for the quantification of this compound and its active metabolite, moexiprilat, in biological samples. The choice of method will depend on the required sensitivity and the available instrumentation. The LC-MS/MS method is particularly well-suited for clinical and pharmacokinetic studies where low concentrations of the analytes need to be accurately measured. The provided protocols and data summaries serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of this compound to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for this compound, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Moexipril Dosage Calculations for In Vivo Animal Research

Introduction

Moexipril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is a prodrug that is hepatically metabolized to its active form, moexiprilat.[2] Moexiprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II, and for degrading the vasodilator bradykinin.[3][4] This activity makes this compound a valuable tool for in vivo research in animal models of cardiovascular and renal disease. These application notes provide a comprehensive guide for researchers on dosage calculations, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The primary mechanism is the inhibition of ACE, which leads to reduced levels of angiotensin II and increased levels of bradykinin.[3][5] This results in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[3][5]

Caption: this compound's inhibition of ACE within the RAAS pathway.

Quantitative Data Summary

The effective dosage of this compound in animal models is dependent on the species, the specific model of disease, and the intended therapeutic outcome. The following table summarizes dosages reported in various in vivo studies.

| Animal Model | Species | Dosage Range | Administration Route | Key Findings |

| Renal Hypertensive | Rat | 0.03 - 10 mg/kg/day | Oral (p.o.) | Dose-dependent decrease in blood pressure; 3 mg/kg/day lowered mean BP by ~70 mmHg.[6][7] |

| Spontaneously Hypertensive (SHR) | Rat | 0.1 - 30 mg/kg/day | Oral (p.o.) | Progressive lowering of blood pressure; 30 mg/kg/day reduced mean BP from 180 to 127 mmHg over 4 days.[6][7][8] |

| Perinephritic Hypertensive | Dog | 10 mg/kg/day | Oral (p.o.) | In combination with hydrochlorothiazide, lowered mean BP by 25 mmHg for 24 hours.[6][7] |

| General ACE Inhibition | Rat | 2 mg/kg/day | Intragastric | After 6 days, inhibited ACE in plasma (87%), lung (92%), myocardium (26%), and kidney (21%).[9] |

| Focal Cerebral Ischemia | Mouse | 0.3 mg/kg | Intraperitoneal (i.p.) | Significantly reduced brain damage when given 1 hour before ischemia.[8][10] |

| Focal Cerebral Ischemia | Rat | 0.01 mg/kg | Intraperitoneal (i.p.) | Reduced infarct volume when given 1 hour before ischemia.[8][10] |

Dosage Calculation and Administration

Allometric Scaling for Dose Conversion

Translating human doses to animal equivalent doses (AED) is a critical first step in preclinical research. Allometric scaling, which accounts for differences in body surface area, is the standard method. The dose can be converted using the following formula:

AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

The Km factor is calculated by dividing the average body weight (kg) by the body surface area (m²) for a species.[11]

| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | Convert Human Dose to Animal Dose (Multiply by) |

| Human | 60 | 1.62 | 37 | - |

| Rat | 0.15 | 0.025 | 6 | 6.2 |

| Mouse | 0.02 | 0.0066 | 3 | 12.3 |

| Rabbit | 1.8 | 0.15 | 12 | 3.1 |

| Dog | 10 | 0.50 | 20 | 1.9 |

Table adapted from FDA guidelines on dose conversion.[11]

Example Calculation: To convert a human dose of 15 mg for a 60 kg person (0.25 mg/kg) to a rat equivalent dose: AEDRat = 0.25 mg/kg × 6.2 = 1.55 mg/kg

Experimental Protocols

General Experimental Workflow

A typical in vivo study investigating the effects of this compound follows a structured workflow from initial planning to final data analysis.

Caption: A generalized workflow for in vivo this compound studies.

Protocol: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol describes a representative experiment to evaluate the blood pressure-lowering effects of this compound.

1. Animals and Acclimatization:

-

Species: Spontaneously Hypertensive Rats (SHR), male, 14-16 weeks old.

-

Housing: House animals in a temperature-controlled facility (22±2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

-

Acclimatization: Allow a minimum of one week for acclimatization to the housing facility and handling procedures before the experiment begins.

2. Baseline Measurements:

-

Prior to treatment, measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) for all rats using a non-invasive tail-cuff method.

-

Train the animals to the restraining and measurement procedure for several days to ensure stable and accurate readings.

3. Grouping and Dosing:

-

Groups: Randomly assign animals to groups (n=8-10 per group):

-

Group 1: Vehicle Control (e.g., distilled water).

-

Group 2: this compound (e.g., 10 mg/kg).

-

Group 3: this compound (e.g., 30 mg/kg).[6]

-

-

Preparation: Prepare this compound hydrochloride fresh daily by dissolving in the vehicle.

-

Administration: Administer the assigned treatment once daily for a period of 4 weeks via oral gavage (p.o.).[12] Ensure the administration volume is consistent (e.g., 5 mL/kg).

4. In-life Monitoring:

-

Measure SBP and HR weekly, approximately 24 hours after the last dose, to assess the chronic effect of the treatment.

-

To determine the peak effect, on the last day of the study, measure SBP at multiple time points (e.g., 1, 3, 6, and 24 hours) post-dosing.[13][14]

-

Monitor animals daily for any clinical signs of toxicity or distress. Record body weight weekly.

5. Terminal Procedures and Analysis:

-

At the end of the 4-week treatment period, collect terminal blood samples via cardiac puncture under anesthesia.

-

Harvest tissues such as the heart, aorta, and kidneys. Snap-freeze in liquid nitrogen or fix in formalin for later analysis.

-

Analyze plasma for ACE activity to confirm target engagement.[12]

-

Perform histological analysis on fixed tissues to assess any morphological changes.

6. Data Analysis:

-

Analyze data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to compare differences between treatment groups and the vehicle control. A p-value < 0.05 is typically considered statistically significant.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Pharmacological and toxicological studies of the new angiotensin converting enzyme inhibitor this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound HCl (RS-10085) | RAAS | CAS 82586-52-5 | Buy this compound HCl (RS-10085) from Supplier InvivoChem [invivochem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound and quinapril inhibition of tissue angiotensin-converting enzyme activity in the rat: evidence for direct effects in heart, lung and kidney and stimulation of prostacyclin generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enalapril and this compound protect from free radical-induced neuronal damage in vitro and reduce ischemic brain injury in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conversion between animals and human [targetmol.com]

- 12. This compound, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. drugs.com [drugs.com]

Application Note: High-Throughput Analysis of Moexipril in Human Plasma by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of moexipril, an angiotensin-converting enzyme (ACE) inhibitor, and its active metabolite, moexiprilat, in human plasma. The described protocol is optimized for high-throughput screening, making it suitable for clinical and pharmacokinetic studies. The method utilizes a simple liquid-liquid extraction for sample preparation and a rapid chromatographic separation, enabling the analysis of over 400 plasma samples per day.[1] This document provides detailed experimental protocols, instrument parameters, and performance characteristics of the assay.

Introduction

This compound is a prodrug that is rapidly converted in the body to its pharmacologically active diacid metabolite, moexiprilat.[2][3] Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system, making it an effective therapeutic agent for the treatment of hypertension.[3][4] Accurate and reliable quantification of this compound and moexiprilat in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note details a validated LC-MS/MS method that offers high sensitivity, specificity, and a short run time for the simultaneous determination of these compounds in human plasma.

Experimental Workflow

Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction technique is employed for the isolation of this compound and the internal standard (IS), benazepril, from human plasma.[1]

-

Aliquot Plasma: Transfer 250 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the internal standard working solution (benazepril, 1 µg/mL in methanol) to each plasma sample.

-

Vortex: Briefly vortex the samples to ensure thorough mixing.

-

Liquid-Liquid Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex for 5 minutes to facilitate the extraction of the analytes into the organic phase.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase (methanol and 0.1% formic acid buffer, 85:15, v/v).[1]

-

Vortex and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 analytical column.

-

HPLC System: Agilent 1200 Series or equivalent

-

Mobile Phase: Methanol: 0.1% Formic Acid in Water (85:15, v/v)[1]

-

Flow Rate: 0.5 mL/min[1]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C[7]

-

Run Time: 2.0 minutes[1]

Mass Spectrometry

An AB Sciex API 4000 triple quadrupole mass spectrometer or an equivalent instrument is used for detection and quantification.

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 20 psi

-

Collision Gas: 6 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

The MRM transitions for this compound and the internal standard are provided in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 499.4 | 234.2[1] |

| Benazepril (IS) | 425.2 | 351.1[1] |

Method Validation and Performance

The method was validated for linearity, precision, accuracy, and sensitivity.

Quantitative Data Summary

| Parameter | This compound | Reference |

| Linearity Range | 0.2 - 204 ng/mL | [1] |

| Correlation Coefficient (r) | ≥ 0.99 | [1] |

| Limit of Detection (LOD) | 0.014 µg/mL | [5] |

| Limit of Quantitation (LOQ) | 0.32 µg/mL | [5] |

| Intra-day Precision (%RSD) | < 15% | [1] |

| Inter-day Precision (%RSD) | < 15% | [1] |

| Accuracy (%) | Within 85-115% | [1] |

Metabolism of this compound

This compound is a prodrug that undergoes in-vivo hydrolysis of its ethyl ester group to form the active metabolite, moexiprilat.[2] This biotransformation is primarily mediated by esterases in the liver.[3]

Figure 2: Metabolic conversion of this compound to moexiprilat.

Degradation of this compound

Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[5][6] It is, however, stable under thermal stress.[5][6] The major degradation pathways involve the hydrolysis of the ester and amide linkages. In acidic conditions, four primary degradants have been identified, while three are formed under basic conditions.[6]

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, and specific for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it highly suitable for high-throughput analysis in a clinical or research setting. The method has been validated and demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.

References

- 1. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for this compound, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of this compound to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. researchgate.net [researchgate.net]

- 6. Structural identification of degradants of this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Overcoming poor aqueous solubility of moexipril in assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of moexipril in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

This compound's solubility is highly dependent on its form (free base or salt) and the properties of the solvent, particularly pH. This compound hydrochloride, the common salt form, is reported to be soluble in distilled water at room temperature to a concentration of about 10% weight-to-volume.[1][2][3] However, the free base form has a very low predicted water solubility of approximately 0.00585 mg/mL.[2] For practical assay purposes, solubility is often challenging in physiological buffers. For instance, successful dissolution for analytical methods has been achieved in phosphate buffer at pH 3.8.[4]

Q2: Why does my this compound precipitate when added to my aqueous assay buffer?

Precipitation is a common issue and typically occurs for one of the following reasons:

-

pH Shift: this compound's solubility is pH-dependent. If your stock solution (e.g., in DMSO or an acidic buffer) is added to a neutral or alkaline aqueous buffer (like PBS pH 7.4), the pH shift can dramatically decrease its solubility, causing it to precipitate.

-

Low Intrinsic Solubility: The inherent chemical structure of this compound makes it a lipophilic, poorly water-soluble compound.[5] Even if it dissolves initially, it may not remain stable in a supersaturated aqueous solution and can precipitate over time.

-

Common Ion Effect: If your buffer contains ions that are also present in the this compound salt (e.g., chloride), it can potentially reduce solubility.

-

Interaction with Assay Components: Components in your media or buffer, such as certain salts or proteins, could interact with this compound and reduce its solubility.

Q3: What is the mechanism of action of this compound?

This compound is a prodrug that is metabolized in the liver to its active form, moexiprilat.[5][6] Moexiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[7][8] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, moexiprilat decreases levels of angiotensin II, leading to vasodilation and a reduction in blood pressure.[5][7]

Q4: Is this compound stable in aqueous solutions?

No, this compound has limited stability in aqueous solutions.[9] It is susceptible to degradation through two primary pathways:

-

Cyclization: Formation of a diketopiperazine (DKP) derivative.

-

Hydrolysis: Cleavage of the ester group.

The rate of degradation is significantly influenced by pH.[9] A study on lyophilized this compound powder showed that while stability was generally higher than in solution, there was a point of maximum reactivity and degradation around pH 5.1.[9] Researchers should be aware that assay results can be affected by the degradation of the parent compound over the course of the experiment.

Troubleshooting Guide: this compound Precipitation in Assays

This guide provides a systematic approach to resolving this compound precipitation during your experiments.

Problem: I've added my this compound stock solution to my aqueous buffer/media and it has precipitated out.

Solubility Enhancement Protocols & Data

Q5: How can I use pH adjustment to improve this compound solubility?

Adjusting the pH of your aqueous buffer to be more acidic is often the most effective first step. This compound hydrochloride shows good solubility in acidic conditions.

Experimental Protocol: Preparation of this compound Solution using pH-Adjusted Buffer

-

Buffer Preparation: Prepare a suitable buffer system (e.g., phosphate or acetate buffer) and adjust the pH to a value between 3.5 and 5.0 using phosphoric acid or hydrochloric acid. A phosphate buffer at pH 3.8 has been shown to be effective for analytical purposes.[4]

-

Weighing: Accurately weigh the required amount of this compound hydrochloride powder.

-

Dissolution: Add the powder to a small volume of the pH-adjusted buffer.

-

Sonication: Sonicate the solution for 5-10 minutes to aid dissolution.[10]

-

Volume Adjustment: Once fully dissolved, make up the solution to the final desired volume with the same pH-adjusted buffer.

-

Verification: Before use, ensure the final solution is compatible with your assay system (e.g., does not harm cells or inhibit enzymes). Always run a vehicle control with the pH-adjusted buffer alone.

Q6: What co-solvents can be used, and what is the protocol?

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[11][12]

Experimental Protocol: Co-Solvent Titration for Assay Buffer

-

Co-solvent Selection: Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol (PEG 300/400).[11][13]

-

Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent (e.g., 50 mM in DMSO).

-

Buffer Preparation: Prepare several aliquots of your final assay buffer.

-

Titration: Add increasing percentages of the co-solvent to the buffer aliquots (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0% v/v).

-

Solubility Test: To each buffer/co-solvent mixture, add your this compound stock to the desired final concentration.

-

Observation: Visually inspect for precipitation immediately and after a period relevant to your assay duration (e.g., 2 hours, 24 hours).

-

Selection: Identify the lowest percentage of co-solvent that maintains this compound solubility for the required duration.

-

Control: Crucially, you must run a vehicle control with this concentration of co-solvent in your assay to ensure it does not affect the biological outcome.[14]

Q7: Can surfactants help with this compound solubility?

Yes, surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic drug molecules.[15][16]

Experimental Protocol: Using Surfactants for Solubilization

-

Surfactant Selection: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are generally preferred for biological assays due to lower toxicity.[13][16] Anionic surfactants like Sodium Dodecyl Sulfate (SDS) can also be highly effective but may be more likely to disrupt cell membranes or denature proteins.[15][17]

-

Concentration: Prepare your aqueous assay buffer containing a low concentration of the selected surfactant. Start with concentrations just above the critical micelle concentration (CMC), typically in the range of 0.01% to 0.1% (w/v).

-

Dissolution: Add the this compound powder or a concentrated stock solution directly to the surfactant-containing buffer.

-

Mixing: Vortex or sonicate briefly to ensure complete dissolution and micelle formation.

-

Validation: Always run controls to confirm that the surfactant at the chosen concentration does not interfere with your assay.

| Technique | Principle of Action | Advantages for Assays | Potential Disadvantages |

| pH Adjustment | Increases the ionization of the this compound molecule, making it more polar and water-soluble. | Simple to implement; often highly effective for ionizable drugs. | The required acidic pH may not be compatible with biological systems (e.g., cell culture, certain enzymes). May affect drug stability.[9] |

| Co-solvents | Reduces the overall polarity of the aqueous solvent, making it more favorable for the lipophilic drug to dissolve.[11] | Effective for many compounds; allows for high-concentration stock solutions (e.g., in DMSO). | Can have independent biological or cytotoxic effects on the assay system.[18] Requires rigorous vehicle controls. |

| Surfactants | Form micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in the aqueous medium.[16] | Can significantly increase apparent solubility; may mimic in vivo formulation effects. | Can interfere with assays by denaturing proteins, disrupting cell membranes, or interacting with assay components.[18] |

Logic & Relationship Diagrams

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. drugs.com [drugs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. An unexpected pH effect on the stability of this compound lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uspnf.com [uspnf.com]

- 11. wjbphs.com [wjbphs.com]

- 12. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-research.com.ng [bio-research.com.ng]

- 14. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. bio-research.com.ng [bio-research.com.ng]

- 18. researchgate.net [researchgate.net]

Optimizing Moexipril Delivery in Cell-Based Experimental Models: A Technical Support Center

For researchers, scientists, and drug development professionals utilizing moexipril in cell-based experimental models, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in a cellular context?

A1: this compound is a prodrug that is converted to its active metabolite, moexiprilat, by cellular esterases. Moexiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to downstream effects on cellular signaling pathways involved in processes like cell proliferation, fibrosis, and inflammation. Moexiprilat is approximately 1000 times more potent as an ACE inhibitor than this compound itself.

Q2: How should I prepare a stock solution of this compound hydrochloride?

A2: this compound hydrochloride is soluble in both water and dimethyl sulfoxide (DMSO).[3] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO to minimize the final solvent concentration in your culture media. For example, a 10 mM stock solution in DMSO is a common starting point. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Q3: What is the stability of this compound in cell culture media?

A3: The stability of this compound in aqueous solutions is pH-dependent.[5] While specific stability data in common cell culture media like DMEM or RPMI-1640 at 37°C is not extensively published, it is known that some ACE inhibitors can degrade in solution. It is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock. If long-term experiments are planned, consider replenishing the media with freshly diluted this compound every 24-48 hours to ensure a consistent concentration of the active compound.

Q4: Which cell lines are most suitable for this compound studies?

A4: The choice of cell line is critical and depends on two main factors: the expression of ACE and the presence of intracellular esterases to convert this compound to moexiprilat. Cell lines with known ACE expression, such as certain endothelial, epithelial, or cardiac fibroblast cells, are often used. Furthermore, cell lines with high esterase activity are necessary for efficient prodrug conversion. Liver-derived cell lines like HepG2 are known to have significant metabolic activity, including esterase activity, and could be a suitable choice.[6][7][8] It is recommended to verify the esterase activity of your chosen cell line experimentally.

Q5: What are typical working concentrations for this compound in cell-based assays?

A5: The effective concentration of this compound can vary significantly depending on the cell type, the specific endpoint being measured, and the efficiency of conversion to moexiprilat. In vitro studies have reported neuroprotective effects of this compound in the micromolar range (0-100 μM).[4][9] However, the active form, moexiprilat, has an IC50 for ACE inhibition in the low nanomolar range (around 2.1 nM).[10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q6: Does the serum in the cell culture medium affect this compound activity?

A6: Yes, fetal bovine serum (FBS) contains esterases that can convert this compound to moexiprilat in the culture medium before it even reaches the cells. This can lead to a higher-than-expected concentration of the active drug and may affect the interpretation of your results. For experiments where precise control over the intracellular conversion of this compound is required, consider using serum-free media or heat-inactivated FBS to reduce the impact of serum esterases.[11]

Q7: Is this compound cytotoxic to cells?

A7: At high concentrations, like any compound, this compound may exhibit cytotoxicity. However, at the concentrations typically used to achieve ACE inhibition, it is generally not considered to be highly cytotoxic. It is always recommended to perform a cell viability assay (e.g., MTT, PrestoBlue, or trypan blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line and experimental duration.[12][13][14]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No observable effect of this compound treatment | 1. Inefficient conversion to moexiprilat: The chosen cell line may have low intracellular esterase activity.[1] 2. Low or absent ACE expression: The target enzyme may not be present in sufficient quantities in your cell line. 3. Degradation of this compound: The compound may be unstable in the culture medium over the course of the experiment.[5] 4. Incorrect concentration: The concentration of this compound used may be too low to elicit a response. | 1. Select a different cell line: Choose a cell line known for higher esterase activity (e.g., HepG2) or transfect your cells with an esterase-expressing vector. Alternatively, use the active metabolite, moexiprilat, directly. 2. Confirm ACE expression: Use Western blot, qPCR, or an ACE activity assay to confirm the presence of ACE in your cell line. 3. Prepare fresh solutions: Make fresh dilutions of this compound in media for each experiment and consider replenishing the media every 24 hours for longer incubations. 4. Perform a dose-response study: Test a wide range of this compound concentrations to determine the optimal working concentration.[2] |

| High variability between replicate experiments | 1. Inconsistent stock solution preparation: Errors in weighing or dissolving the compound. 2. Precipitation of this compound: The compound may be coming out of solution in the culture medium, especially at higher concentrations. 3. Inconsistent cell seeding density: Variations in cell number can affect the cellular response to the drug. 4. Batch-to-batch variation in FBS: Different lots of FBS can have varying levels of esterase activity. | 1. Prepare a large batch of stock solution: Use a calibrated balance and ensure the compound is fully dissolved before aliquoting and freezing. 2. Check for precipitation: Visually inspect the culture media for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the concentration or using a different solvent for the final dilution. 3. Ensure consistent cell plating: Use a cell counter to ensure accurate and consistent cell numbers in each well. 4. Test new lots of FBS: Before starting a new series of experiments, test the new lot of FBS for its effect on your assay or consider using serum-free media. |

| Unexpected cytotoxicity | 1. High concentration of DMSO: The final concentration of the solvent in the culture medium may be toxic to the cells. 2. Compound has off-target effects: At higher concentrations, this compound may have effects unrelated to ACE inhibition. 3. Cell line is particularly sensitive: The chosen cell line may be more susceptible to the compound or its metabolites. | 1. Keep DMSO concentration low: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (media with the same concentration of DMSO) in all experiments. 2. Lower the concentration: Use the lowest effective concentration of this compound as determined by your dose-response curve. 3. Perform a cytotoxicity assay: Determine the IC50 for cytotoxicity and work at concentrations well below this value.[12] |